N-(2-chlorobenzyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorobenzyl, fluorobenzyl, and pyridinyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:
Formation of the pyridinyl core: This can be achieved through a condensation reaction involving appropriate aldehydes and amines.
Introduction of the chlorobenzyl group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the pyridinyl core.
Attachment of the fluorobenzyl group: This is usually done via an etherification reaction, where the fluorobenzyl alcohol reacts with the intermediate compound.
Final acetamide formation: The acetamide group is introduced through an amidation reaction, typically using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The carbonyl group in the pyridinyl core can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2-chlorobenzyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-2-(5-((4-chlorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide
- N-(2-fluorobenzyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide
Uniqueness
N-(2-chlorobenzyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is unique due to the presence of both chlorobenzyl and fluorobenzyl groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O4/c23-19-4-2-1-3-16(19)10-25-22(29)12-26-11-21(20(28)9-18(26)13-27)30-14-15-5-7-17(24)8-6-15/h1-9,11,27H,10,12-14H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIPWPVXSLYTLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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